molecular formula C14H23NO4 B3049288 Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate CAS No. 2007924-94-7

Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate

Cat. No.: B3049288
CAS No.: 2007924-94-7
M. Wt: 269.34
InChI Key: FFRMGHFUVGAIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate is a chemical compound with the molecular formula C14H23NO4. It is a colorless liquid with a molecular weight of 269.34 g/mol . This compound is known for its unique structure, which includes two cyclopropyl groups and an ethoxy-oxoethyl moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate typically involves the reaction of cyclopropylamine with ethyl 2-bromo-2-oxoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate involves its interaction with specific molecular targets. The compound’s cyclopropyl groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxy-oxoethyl moiety may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate can be compared with similar compounds such as:

    Ethyl 2-(1-{[1-(2-methoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(1-{[1-(2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate: Lacks the ethoxy group, leading to different chemical properties.

    Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)propanoate: Contains a propanoate group instead of an acetate group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-[1-[[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino]cyclopropyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-3-18-11(16)9-13(5-6-13)15-14(7-8-14)10-12(17)19-4-2/h15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRMGHFUVGAIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)NC2(CC2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007924-94-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007924-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Reactant of Route 2
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Reactant of Route 3
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Reactant of Route 4
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Reactant of Route 5
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
Reactant of Route 6
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.